Methyl hexa-4,5-dienoate
Overview
Description
“Methyl hexa-4,5-dienoate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C7H10O2 and a molecular weight of 126.15 .
Synthesis Analysis
The synthesis of “Methyl hexa-4,5-dienoate” involves a sequential Diels Alder reaction/rearrangement sequence . This sequence was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes as novel floral and woody odorants . The outcome of the rearrangement depended on the substitution pattern of the dienes .Molecular Structure Analysis
The molecule contains a total of 18 bonds. There are 8 non-H bond(s), 3 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), and 1 ester(s) (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving “Methyl hexa-4,5-dienoate” include a sequential Diels Alder reaction/rearrangement sequence . The outcome of the rearrangement depended on the substitution pattern of the dienes .Physical And Chemical Properties Analysis
“Methyl hexa-4,5-dienoate” has a predicted boiling point of 135.1±10.0 °C and a predicted density of 0.892±0.06 g/cm3 .Scientific Research Applications
Synthesis of Anthraquinones and Related Compounds : Hexa-2,5-dienoates, which can undergo isomerization, are used in the synthesis of anthraquinones and tetrahydroanthraquinones through [4+2] anionic annulation and intramolecular carbonyl-ene reaction. This method has led to new synthesis pathways for these compounds (Basak & Mal, 2017).
Metabolism Studies : Methyl hexadeca-7,10-dienoate, a related compound, has been synthesized and studied for its role as a biosynthetic precursor in rats with fat-deficient diets, contributing to understanding of lipid metabolism (Sprecher, 2006).
Catalysis and Hydrogenation Research : Studies on iron carbonyl complexes in the hydrogenation of olefins like methyl sorbate (methyl hexa-2,4-dienoate) have provided insights into the mechanisms of hydrogenation and ligand-exchange reactions, which are fundamental in organometallic chemistry (Cais & Maoz, 1971).
Fullerene Chemistry : Reactions involving methyl hexa-2,4-dienoate and fullerenes have been explored, contributing to the field of fullerene chemistry and the development of novel fullerene-based materials (Liou, Hsiao, & Cheng, 1998).
Stereochemistry and Asymmetric Synthesis : The catalytic hydrogenation of methyl hexa-2,3-dienoate and its ester has been investigated to understand the conversion of molecular dissymmetry into centrodissymmetry, providing valuable insights into the field of stereochemistry and asymmetric synthesis (Crombie, Jenkins, & Roblin, 1975).
Renewable Chemistry : The cross metathesis of methyl sorbate with renewable compounds like estragole has been investigated, highlighting the potential of using renewable resources in chemical synthesis (Ferreira et al., 2021).
Drug Synthesis : Methyl α-L-daunosaminide hydrochloride, a compound used in pharmaceuticals, was synthesized from methyl hexa-2,4-dienoate, demonstrating the compound's application in drug development (Davies & Smyth, 1996).
properties
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h4H,1,5-6H2,2H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEIYTRWDOPVOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC=C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628493 | |
Record name | Methyl hexa-4,5-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl hexa-4,5-dienoate | |
CAS RN |
114971-88-9 | |
Record name | Methyl hexa-4,5-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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